Diethyl 2-octadecanoylpropanedioate
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Overview
Description
Diethyl 2-octadecanoylpropanedioate is an organic compound with a complex structure that includes both ester and long-chain fatty acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-octadecanoylpropanedioate can be synthesized through the alkylation of diethyl malonate with octadecanoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with octadecanoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-octadecanoylpropanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The enolate form of the compound can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium ethoxide.
Major Products Formed
Hydrolysis: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Diethyl 2-octadecanoylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in lipid metabolism and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 2-octadecanoylpropanedioate involves its interaction with various molecular targets and pathways. In biological systems, it may be metabolized to release octadecanoic acid and diethyl malonate, which can participate in lipid metabolism and energy production. The compound’s amphiphilic nature allows it to interact with cell membranes and potentially influence membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the long-chain fatty acid moiety.
Diethyl succinate: Another ester with a shorter carbon chain and different applications.
Diethyl (2-oxobutyl)phosphonate: A compound with a similar ester functionality but containing a phosphonate group.
Uniqueness
Diethyl 2-octadecanoylpropanedioate is unique due to its combination of ester and long-chain fatty acid functionalities, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and material science .
Properties
CAS No. |
24514-82-7 |
---|---|
Molecular Formula |
C25H46O5 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
diethyl 2-octadecanoylpropanedioate |
InChI |
InChI=1S/C25H46O5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(26)23(24(27)29-5-2)25(28)30-6-3/h23H,4-21H2,1-3H3 |
InChI Key |
GPDXGWPSHSECAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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